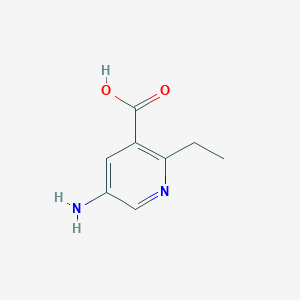

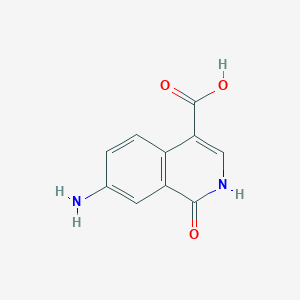

![molecular formula C10H11ClN2O2 B1380490 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864059-79-9](/img/structure/B1380490.png)

3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Descripción general

Descripción

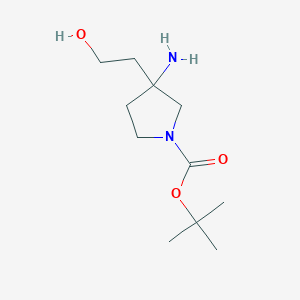

The compound “3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of benzoxazole, a class of compounds that have been found to have various pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed, allowing divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, “3-(Azetidin-3-yl)benzonitrile hydrochloride”, is 194.661 Da .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity :

- Azetidinones, including compounds structurally similar to 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride, have been investigated for their anti-inflammatory properties. For instance, some azetidinone derivatives have shown significant anti-inflammatory activity, often comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antibacterial and Antifungal Properties :

- Certain azetidinone derivatives have demonstrated notable antibacterial and antifungal activities. This includes their efficacy against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Synthesis and Applications in Drug Design :

- Azetidinones, including those structurally related to the specified compound, have been synthesized and explored for potential use in drug design, particularly as anti-tubercular agents. These studies often involve molecular docking experiments to identify promising drug candidates (Thomas et al., 2014).

Corrosion Inhibition in Industrial Applications :

- Azetidinone derivatives have also found applications in industrial contexts, such as acting as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. This highlights their potential in materials science and engineering (Yadav et al., 2015).

Synthetic Methodology Development :

- Research has been conducted on developing efficient synthetic methodologies for azetidinones, which could be essential for creating various pharmaceuticals and materials (Duncton et al., 2008).

Mecanismo De Acción

Target of Action

Similar benzoxazole derivatives have been shown to interact with prostaglandin h2 synthase (pghs) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.

Mode of Action

It’s worth noting that benzoxazole derivatives have been shown to have a good binding affinity towards pghs protein , which suggests that they may inhibit the activity of this enzyme, thereby modulating the inflammatory response.

Biochemical Pathways

Given the potential interaction with pghs protein, it’s plausible that this compound could influence the arachidonic acid pathway, which is involved in the production of prostaglandins and other eicosanoids, key mediators of inflammation .

Result of Action

Similar benzoxazole derivatives have shown good efficacy in in vitro anti-inflammatory studies , suggesting that this compound may also have potential anti-inflammatory effects.

Direcciones Futuras

The future directions in the research of similar compounds could involve further exploration of their pharmacological applications, given the wide range of pharmacological applications of benzoxazole derivatives . Additionally, the development of new synthetic approaches for benzoxazole derivatives could be another area of interest .

Análisis Bioquímico

Biochemical Properties

3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) and trypsin enzymes, exhibiting inhibitory effects . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in anti-inflammatory and protease inhibition contexts.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes involved in inflammatory responses and cellular stress . Additionally, it affects cell signaling pathways by inhibiting key enzymes, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as PGHS and trypsin by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition results in decreased production of inflammatory mediators and proteolytic activity, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular processes for several hours, but prolonged exposure may lead to reduced efficacy due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular responses without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is crucial for understanding its pharmacodynamics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target enzymes and proteins. This localization is essential for its activity and function within the cell.

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c13-10-12(7-5-11-6-7)8-3-1-2-4-9(8)14-10;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDRCRFOYMXMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C3=CC=CC=C3OC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

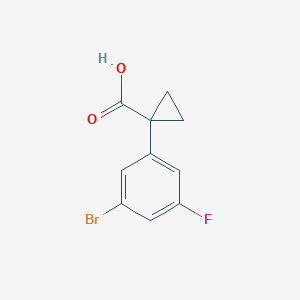

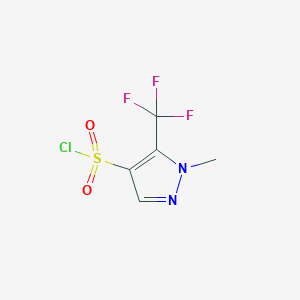

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)